molecular formula C10H13N3OS B1292889 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 932796-38-8

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1292889
CAS No.: 932796-38-8
M. Wt: 223.3 g/mol
InChI Key: FOQUHZMZUKIJHO-UHFFFAOYSA-N
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Description

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring

Biochemical Analysis

Biochemical Properties

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The compound acts as an inhibitor of CDK2, binding to its active site and preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting CDK2, the compound induces cell cycle arrest, particularly at the G1/S transition, leading to a halt in cell proliferation . This effect is observed in several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells, where the compound significantly reduces cell viability and induces apoptosis . Additionally, the compound influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK2. The compound fits into the enzyme’s active site, forming hydrogen bonds with key residues such as leucine 83, which stabilizes the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its kinase activity. The inhibition of CDK2 leads to downstream effects on gene expression, particularly the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the activation of compensatory signaling pathways that may reduce its efficacy. Long-term studies in vitro and in vivo have shown that the compound can induce sustained cell cycle arrest and apoptosis, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations increase the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its inhibitory effects on CDK2 . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-isopropylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine to form the desired thienopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-amino-2-methyl-6-propan-2-ylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-5(2)8-4-7-9(15-8)12-6(3)13(11)10(7)14/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQUHZMZUKIJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C(C)C)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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